molecular formula C14H12N2O B12816487 Benzofuran-2-yl(pyridin-3-yl)methanamine

Benzofuran-2-yl(pyridin-3-yl)methanamine

Cat. No.: B12816487
M. Wt: 224.26 g/mol
InChI Key: BIQHNLUUSFOCKK-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(pyridin-3-yl)methanamine is a chemical compound that features a benzofuran ring fused to a pyridine ring with a methanamine group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(pyridin-3-yl)methanamine typically involves the reaction of benzofuran derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where benzofuran-2-boronic acid reacts with 3-bromopyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Benzofuran-2-yl(pyridin-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (5-(Pyridin-3-yl)furan-2-yl)methanamine: Similar structure but with a furan ring instead of a benzofuran ring.

    ®-1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride: A stereoisomer with similar properties.

Uniqueness

Benzofuran-2-yl(pyridin-3-yl)methanamine is unique due to its specific combination of benzofuran and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-benzofuran-2-yl(pyridin-3-yl)methanamine

InChI

InChI=1S/C14H12N2O/c15-14(11-5-3-7-16-9-11)13-8-10-4-1-2-6-12(10)17-13/h1-9,14H,15H2

InChI Key

BIQHNLUUSFOCKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)N

Origin of Product

United States

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